

Synthesis of Cabozantinib Intermediate: 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid

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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)cyclopentanecarboxylic acid

Cat. No.: B1331334

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Application Note

Introduction

1-(4-Fluorophenyl)cyclopentanecarboxylic acid is a key intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor used in the treatment of various cancers. The efficient and scalable synthesis of this intermediate is crucial for the cost-effective manufacturing of the active pharmaceutical ingredient. This document outlines a reliable two-step synthetic protocol for the preparation of **1-(4-fluorophenyl)cyclopentanecarboxylic acid**, commencing with the cycloalkylation of 4-fluorophenylacetonitrile followed by hydrolysis of the resulting nitrile.

Chemical Structures

- Starting Material: 4-Fluorophenylacetonitrile
- Intermediate: 1-(4-Fluorophenyl)cyclopentanecarbonitrile
- Final Product: **1-(4-Fluorophenyl)cyclopentanecarboxylic acid**

Overall Reaction Scheme

The synthesis proceeds in two main stages:

- Cycloalkylation: 4-Fluorophenylacetonitrile is reacted with 1,4-dibromobutane in the presence of a strong base and a phase-transfer catalyst to yield 1-(4-fluorophenyl)cyclopentanecarbonitrile.
- Hydrolysis: The intermediate nitrile is then hydrolyzed under acidic or basic conditions to afford the final product, **1-(4-fluorophenyl)cyclopentanecarboxylic acid**.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile

This protocol is adapted from a general procedure for the synthesis of 1-phenylcyclopentane-1-carbonitrile.^[1]

Materials:

- 4-Fluorophenylacetonitrile
- 1,4-Dibromobutane
- Sodium hydroxide (50% w/v aqueous solution)
- Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)
- Diethyl ether (or other suitable organic solvent)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Deionized water

Equipment:

- Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel
- Heating mantle

- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a round-bottom flask charged with a 50% aqueous solution of sodium hydroxide and a catalytic amount of benzyltriethylammonium chloride, add 4-fluorophenylacetonitrile.
- With vigorous stirring, add 1,4-dibromobutane dropwise via the dropping funnel. An exothermic reaction may be observed.
- After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).
- Cool the mixture to room temperature and dilute with water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic extracts and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(4-fluorophenyl)cyclopentanecarbonitrile.
- The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Hydrolysis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile to 1-(4-Fluorophenyl)cyclopentanecarboxylic acid

This protocol provides a general method for nitrile hydrolysis.^{[2][3]}

Method A: Acidic Hydrolysis

Materials:

- 1-(4-Fluorophenyl)cyclopentanecarbonitrile
- Concentrated sulfuric acid or hydrochloric acid
- Water
- Diethyl ether (or other suitable organic solvent)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate

Equipment:

- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle
- Separatory funnel
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, add 1-(4-fluorophenyl)cyclopentanecarbonitrile and an excess of aqueous acid (e.g., a mixture of concentrated sulfuric acid and water).
- Heat the mixture under reflux for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).
- Cool the reaction mixture to room temperature and pour it over ice.
- Extract the aqueous mixture with diethyl ether.
- Wash the combined organic extracts with water and then with a saturated aqueous sodium bicarbonate solution.
- To isolate the carboxylic acid, acidify the aqueous bicarbonate washings with concentrated hydrochloric acid until the product precipitates.

- Collect the solid product by filtration, wash with cold water, and dry. Alternatively, extract the acidified aqueous layer with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Method B: Alkaline Hydrolysis

Materials:

- 1-(4-Fluorophenyl)cyclopentanecarbonitrile
- Sodium hydroxide or potassium hydroxide (aqueous solution)
- Concentrated hydrochloric acid
- Diethyl ether (or other suitable organic solvent)

Equipment:

- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, heat a mixture of 1-(4-fluorophenyl)cyclopentanecarbonitrile and an aqueous solution of sodium hydroxide under reflux for several hours.
- Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylate salt.
- Cool the reaction mixture to room temperature.
- If any organic impurities are present, they can be removed by extraction with a water-immiscible organic solvent.

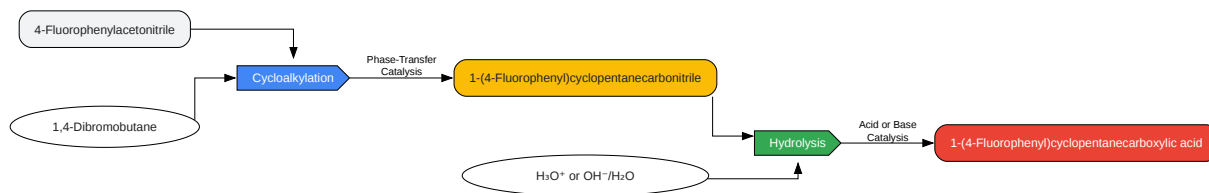
- Carefully acidify the cooled aqueous solution with concentrated hydrochloric acid until the pH is acidic, which will cause the **1-(4-fluorophenyl)cyclopentanecarboxylic acid** to precipitate.
- Collect the solid product by filtration, wash with cold water, and dry.

Data Presentation

Step	Reactants	Reagents & Solvents	Key Parameters	Product	Reported Yield
1	4-Fluorophenyl acetonitrile, 1,4-Dibromobutane	50% aq. NaOH, Benzyltriethyl ammonium chloride, Diethyl ether	Reflux, several hrs	1-(4-Fluorophenyl) cyclopentane carbonitrile	Good
2a	1-(4-Fluorophenyl) cyclopentane carbonitrile	Conc. H ₂ SO ₄ or HCl, Water, Diethyl ether	Reflux, several hrs	1-(4-Fluorophenyl) cyclopentane carboxylic acid	High
2b	1-(4-Fluorophenyl) cyclopentane carbonitrile	aq. NaOH or KOH, Conc. HCl	Reflux, several hrs	1-(4-Fluorophenyl) cyclopentane carboxylic acid	High

Note: Specific yields can vary depending on the reaction scale and purification methods.

Mandatory Visualization



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Caption: Synthetic pathway for **1-(4-Fluorophenyl)cyclopentanecarboxylic acid**.

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